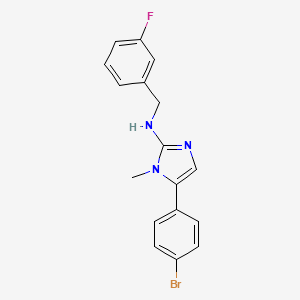![molecular formula C24H14Cl2N2O4 B11563616 [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11563616.png)
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a complex organic compound that features a naphthalene core substituted with a nitrophenyl group and a dichlorobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with 2-aminonaphthalene under acidic conditions to form the iminomethyl intermediate.
Esterification: The iminomethyl intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can also be reduced using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Tin(II) Chloride: Used in acidic conditions for the reduction of the nitro group.
Nucleophiles: Such as amines or thiols, can be used for substitution reactions on the dichlorobenzoate ester.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Esters: Formed from nucleophilic substitution reactions on the dichlorobenzoate ester.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving nitro and ester groups.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] benzoate: Similar structure but lacks the dichloro substitution.
[1-[(3-aminophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both the nitro group and the dichlorobenzoate ester in [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C24H14Cl2N2O4 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H14Cl2N2O4/c25-16-9-10-20(22(26)12-16)24(29)32-23-11-8-15-4-1-2-7-19(15)21(23)14-27-17-5-3-6-18(13-17)28(30)31/h1-14H |
Clé InChI |
XUJLFEOPPSZOMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11563535.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11563539.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11563543.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11563547.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11563548.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11563550.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563552.png)

![4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11563568.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11563577.png)
![N-(3-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11563586.png)
![N-(naphthalen-2-yl)-2-({5-[(E)-(2-pentanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11563596.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11563598.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563606.png)
